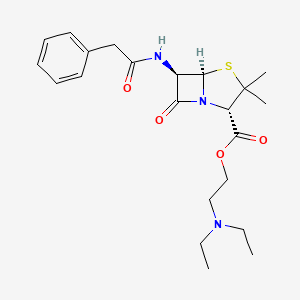
Penethamate
説明
Penethamate is the diethylaminoethyl ester of benzylpenicillin . It is used in veterinary medicine, specifically in intramammary products for the treatment of mastitis in cows and as an injectable solution for treating bacterial infections in swine and cattle . The compound is incorporated as the hydroiodide in formulations intended for veterinary use .
Synthesis Analysis
There are several methods for synthesizing Penethamate. One method involves a reductive amination reaction on a compound in the presence of a reducing agent in a solvent . Another method involves a reaction between sodium penicillin or potassium penicillin with 2-chloro triethylamine or 2-chloro triethylamine hydrochloride in an organic solvent .Molecular Structure Analysis
The molecular formula of Penethamate is C22H31N3O4S . Its molecular weight is 561.48 . The structure of Penethamate includes a 4-thia-1-azabicyclo[3.2.0]heptane ring system .Chemical Reactions Analysis
Penethamate is a prodrug from which benzylpenicillin and diethylaminoethanol are released by hydrolysis . At physiological conditions (37°C and pH 7.3), the half-life of Penethamate in aqueous solution is 23 minutes .Physical And Chemical Properties Analysis
Penethamate is a base with a pKa of 8.4 at room temperature . At pH 7.2, 8% of the drug will be present as the uncharged molecule, while 92% will be in the cationic state .科学的研究の応用
Translational Studies on Ready-to-Use Intramuscular Injection for Bovine Mastitis : Penethamate, a pro-drug of benzylpenicillin, is used for treating bovine mastitis. Research has focused on creating a stable, oil-based suspension formulation that would be more convenient than the existing powder forms which need reconstitution. Initial studies in cows suggest that some oily suspensions can achieve comparable benzylpenicillin concentrations in blood and milk as the reconstituted product, leading to a potential lead formulation for further clinical studies (Tucker et al., 2018).
Intracellular Killing of Mastitis Pathogens : Penethamate hydriodide demonstrates high effectiveness in killing common mastitis pathogens like Streptococcus uberis and Staphylococcus aureus, which internalize into mammary epithelial cells. It is capable of entering these cells and eliminating the intracellular bacteria without harming the cells themselves (Almeida et al., 2007).
Treatment of Subclinical Mastitis in Lactating Cows : A study on the effect of penethamate hydriodide on subclinical mastitis in cows indicates that its use can significantly reduce subsequent high Individual Cow Cell Counts, a measure of mastitis, suggesting it can effectively treat recently acquired subclinical mastitis (Beggs & Wraight, 2006).
Comparative Efficacy in Lactating Cows with Clinical Mastitis : Penethamate hydriodide, when administered intramuscularly, is as effective as intramammary administration of an ampicillin/cloxacillin combination in treating infectious clinical mastitis in lactating cows. It also seems to help in reducing the somatic cell count in milk, which is an indicator of milk quality and udder health (Sérieys et al., 2005).
Chemical Stability Studies in Aqueous Vehicles : The stability of penethamate in aqueous solutions and suspensions is a significant concern due to its degradation pathways. Adjusting factors like pH and solvent mixtures can improve its shelf life, which is critical for its formulation and use in treating mastitis (Jain et al., 2012).
Systemic Treatment of Subclinical Mastitis in Lactating Cows : A study demonstrated the effectiveness of systemic treatment with penethamate hydriodide in lactating cows with subclinical mastitis. This treatment significantly improved bacteriological cure rates and reduced somatic cell counts in milk (Salát et al., 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26)/t17-,18+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKRZUUZFWTBCC-WSTZPKSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
808-71-9 (mono-hydrochloride) | |
| Record name | Penethamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20190371 | |
| Record name | Penethamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penethamate | |
CAS RN |
3689-73-4 | |
| Record name | Benzylpenicillin β-diethylaminoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penethamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penethamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENETHAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y8RF01X2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



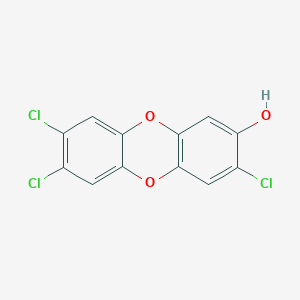


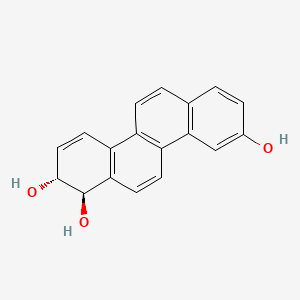
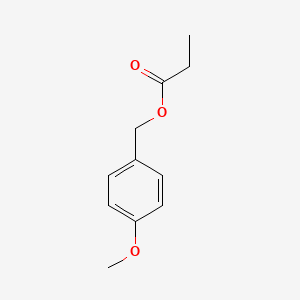

![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)
![7,8-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-phenyl-3H-1,5-benzodiazepin-2-one](/img/structure/B1198746.png)
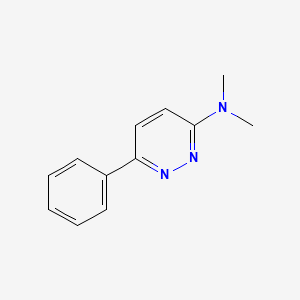
![3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide](/img/structure/B1198749.png)
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)
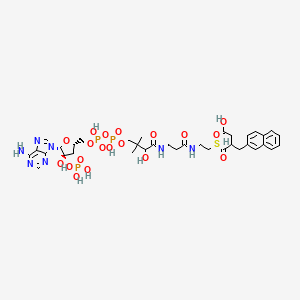

![Octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1198759.png)